molecular formula C23H28N8O4 B1663552 科普利西布 CAS No. 1032568-63-0

科普利西布

货号 B1663552
CAS 编号: 1032568-63-0
分子量: 480.5 g/mol
InChI 键: MWYDSXOGIBMAET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copanlisib is a selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor with preferential activity against the alpha and delta isoforms. It is primarily used for the treatment of relapsed follicular lymphoma in adults who have received at least two prior systemic therapies . Copanlisib is marketed under the brand name Aliqopa and is administered intravenously .

体内

Copanlisib has been extensively studied in preclinical models of cancer, autoimmune diseases, and solid tumors. In vivo studies have demonstrated that copanlisib can inhibit the growth of B-cell lymphomas, reduce inflammation, and suppress the growth of solid tumors. Copanlisib has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses.

体外

In vitro studies have demonstrated that copanlisib can inhibit the growth of various tumor cell lines, including B-cell lymphoma, breast cancer, and lung cancer. Copanlisib has also been shown to inhibit the activation of NF-κB in vitro, and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).

生物活性

Copanlisib has been shown to inhibit the growth of various tumor cell lines, including B-cell lymphoma, breast cancer, and lung cancer. In vivo studies have demonstrated that copanlisib can inhibit the growth of B-cell lymphomas, reduce inflammation, and suppress the growth of solid tumors. In addition, copanlisib has been shown to inhibit the activation of NF-κB in vitro, and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
Copanlisib has been shown to inhibit the activity of Copanlisib, a key enzyme involved in the regulation of cell growth and survival. In addition, copanlisib has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Copanlisib has also been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).

实验室实验的优点和局限性

The advantages of using copanlisib in laboratory experiments include its potency and selectivity, as well as its ability to inhibit the activity of Copanlisib and NF-κB. The main limitation of using copanlisib in laboratory experiments is that it is a small molecule, and therefore its effects may not be as long-lasting as those of larger molecules.

未来方向

1. Further investigations of the potential of copanlisib in the treatment of other types of cancer, such as prostate cancer, pancreatic cancer, and colorectal cancer.
2. Development of combination therapies that combine copanlisib with other drugs and/or radiation therapy.
3. Studies to determine the optimal dose and schedule of copanlisib for the treatment of various types of cancer.
4. Investigations of the potential of copanlisib in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
5. Studies to determine the mechanism of action of copanlisib in the treatment of cancer and autoimmune diseases.
6. Investigations of the potential of copanlisib in the treatment of solid tumors, such as glioblastoma and melanoma.
7. Studies to determine the optimal dose and schedule of copanlisib for the treatment of solid tumors.
8. Investigations of the potential of copanlisib in combination with other drugs and/or radiation therapy for the treatment of solid tumors.
9. Studies to determine the mechanism of action of copanlisib in the treatment of solid tumors.
10. Studies to determine the potential of copanlisib in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
11. Investigations of the potential of copanlisib in combination with other drugs and/or radiation therapy for the treatment of other diseases.
12. Studies to determine the mechanism of action of copanlisib in the treatment of other diseases.
13. Studies to determine the pharmacokinetic and pharmacodynamic properties of copanlisib.
14. Investigations of the potential of copanlisib in combination with other drugs and/or radiation therapy for the treatment of cancer and autoimmune diseases.
15. Studies to determine the potential of copanlisib in the treatment of rare diseases.
16. Investigations of the potential of copanlisib in combination with other drugs and/or radiation therapy for the treatment of rare diseases.
17. Studies to determine the mechanism of action of copanlisib in the treatment of rare diseases.
18. Studies to assess the safety and efficacy of copanlisib in humans.
19. Investigations to determine the potential of copanlisib in the treatment of pediatric diseases.
20. Studies to determine the pharmacokinetic and pharmacodynamic properties of copanlisib in pediatric patients.

安全和危害

The most common adverse events with Copanlisib monotherapy are hyperglycemia and hypertension, which are infusion-related, transient, and manageable with standard therapies . Mild diarrhea is also a common adverse event with Copanlisib monotherapy .

生化分析

Biochemical Properties

Copanlisib is an inhibitor of PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines .

Cellular Effects

Copanlisib has shown in vitro dose-dependent antitumor activity in the vast majority of the models . It has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .

Molecular Mechanism

The molecular mechanism of Copanlisib involves the inhibition of the PI3K pathway. PI3K, a lipid kinase, activates downstream signaling pathways involved in cell survival and growth . Copanlisib, being a PI3K inhibitor, disrupts these signaling pathways, thereby inducing tumor cell death and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, enhanced efficacy outcomes can result from prolonged duration of Copanlisib therapy in patients with relapsed/refractory MZL . Long-term Copanlisib treatment is tolerable and leads to durable responses .

Dosage Effects in Animal Models

The observed in vitro activity of Copanlisib was confirmed in vivo using the human JEKO1 MCL xenograft model . Animals treated with Copanlisib experienced a reduction in the tumor growth compared with the control group .

Metabolic Pathways

Copanlisib is involved in the PI3K signaling pathway, which is common in both indolent and aggressive forms of malignant lymphoma . Dysregulation of this pathway is often associated with these types of cancers .

Transport and Distribution

Copanlisib is administered intravenously . The intravenous route of administration and intermittent dosing schedule of Copanlisib may support a favorable tolerability profile over continually administered oral alternatives .

Subcellular Localization

The subcellular localization of Copanlisib is related to its inhibition of the PI3K pathway. PI3K is a lipid kinase that activates downstream signaling pathways involved in cell survival and growth . Therefore, Copanlisib, being a PI3K inhibitor, would be expected to localize where PI3K is found in the cell .

属性

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145728
Record name Copanlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines.
Record name Copanlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1032568-63-0
Record name Copanlisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copanlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPANLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (100 mg, 0.22 mol) was dissolved in DMF (5 mL), and Intermediate B (46 mg, 0.33 mmol) was added. PYBOP (173 mg, 0.33 mmol) and diisopropylethylamine (0.16 mL, 0.89 mmol) were subsequently added, and the mixture was stirred at rt overnight. EtOAc was added, and the solids were isolated by vacuum filtration to give the title compound (42.7 mg, 40%): HPLC MS RT=1.09 min, MH+=481.2; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 9.01 (2H, s), 8.04 (1H, d), 7.43 (1H, d), 4.54 (2H, m), 4.34 (2H, br t), 4.23 (2H, m), 4.04 (2H, m), 4.00 (3H, s), 3.65 (2H, br t), 3.52 (2H, m), 3.31 (2H, m), 3.18 (2H, m), 2.25 (2H, m).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate B
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copanlisib
Reactant of Route 2
Reactant of Route 2
Copanlisib
Reactant of Route 3
Reactant of Route 3
Copanlisib
Reactant of Route 4
Reactant of Route 4
Copanlisib
Reactant of Route 5
Reactant of Route 5
Copanlisib
Reactant of Route 6
Copanlisib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。